molecular formula C9H12BrNO B12081436 2-(2-Bromo-5-methylphenoxy)ethan-1-amine

2-(2-Bromo-5-methylphenoxy)ethan-1-amine

Cat. No.: B12081436
M. Wt: 230.10 g/mol
InChI Key: AEGCNGMPFDTRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-methylphenoxy)ethan-1-amine is an organic compound that belongs to the class of phenoxyethanamines It is characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the phenoxy ring, with an ethanamine chain attached to the second position of the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.

    Etherification: The brominated phenol is then reacted with ethylene oxide in the presence of a base to form 2-(2-bromo-5-methylphenoxy)ethanol.

    Amination: The final step involves the conversion of the ethanol derivative to the ethanamine derivative using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides under basic or neutral conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Products include 2-(2-hydroxy-5-methylphenoxy)ethan-1-amine, 2-(2-amino-5-methylphenoxy)ethan-1-amine, etc.

    Oxidation: Products include 2-(2-bromo-5-formylphenoxy)ethan-1-amine, 2-(2-bromo-5-carboxyphenoxy)ethan-1-amine.

    Reduction: Products include 2-(2-methylphenoxy)ethan-1-amine.

Scientific Research Applications

2-(2-Bromo-5-methylphenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with the bromine and methyl groups at different positions.

    2-(2-Bromo-5-methoxyphenoxy)ethan-1-amine: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-Bromo-5-chlorophenoxy)ethan-1-amine: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-(2-Bromo-5-methylphenoxy)ethan-1-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-bromo-5-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCNGMPFDTRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.